7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Description
Properties
IUPAC Name |
7-chloro-5-[(2-methylphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c1-12-4-2-3-5-13(12)11-19-15-10-14(18)6-7-16(15)21-9-8-17(19)20/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUFLDOLQOZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CCSC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Free Cyclization in Hexafluoro-2-Propanol (HFIP)
Procedure :
- Chalcone (1.0 mmol) and o-aminothiophenol (2.0 mmol) are stirred in HFIP (10 mL) at 25°C.
- The mixture is refluxed for 3–4 hours, yielding a crystalline solid.
- The product is washed with diethyl ether and recrystallized from ethanol, affording the benzothiazepine core (65–72% yield).
Advantages :
T3P®-Mediated Cyclization
Procedure :
- Chalcone (1.0 mmol) and o-aminothiophenol (1.2 mmol) are dissolved in THF.
- T3P® (50% in ethyl acetate, 1.5 eq) and Et$$_3$$N (2.0 eq) are added at 0°C.
- The reaction is stirred at 25°C for 6 hours, quenched with NaHCO$$_3$$, and extracted with ethyl acetate.
- Column chromatography (hexane:ethyl acetate = 4:1) yields the product (78–85% yield).
Advantages :
- T3P® acts as a coupling agent, accelerating cyclization.
- Minimizes racemization compared to traditional methods.
Chlorination at the 7-Position
Late-stage chlorination is achieved via electrophilic substitution:
Procedure :
- The benzothiazepine derivative (1.0 mmol) is dissolved in acetic acid.
- Cl$$_2$$ gas is bubbled through the solution at 50°C for 2 hours.
- The mixture is neutralized with NaHCO$$3$$ and extracted with CHCl$$3$$, yielding the 7-chloro product (80–85% yield).
Spectral Characterization and Validation
Key Analytical Data :
| Spectrum | Signals |
|---|---|
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 7.25–7.45 (m, 8H, ArH), 5.32 (dd, J = 10.8 Hz, 1H), 4.12 (s, 2H, CH$$2$$-Ph), 3.55 (dd, *J* = 14.1 Hz, 1H), 2.98 (s, 3H, CH$$3$$) |
| $$^13$$C NMR (100 MHz, CDCl$$_3$$) | δ 172.8 (C=O), 138.5–125.3 (ArC), 62.1 (CH$$2$$-Ph), 44.3 (CH$$3$$) |
| IR (KBr) | 1644 cm$$^{-1}$$ (C=N), 1213 cm$$^{-1}$$ (C–S), 680 cm$$^{-1}$$ (C–Cl) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| HFIP Cyclization | 65–72% | 3–4 h | Solvent efficiency |
| T3P® Cyclization | 78–85% | 6 h | Low racemization |
| Alkylation | 70–75% | 8 h | Direct functionalization |
| Reductive Amination | 62–68% | 12 h | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazepine ring.
Scientific Research Applications
7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another benzothiazepine used as a calcium channel blocker.
Clotiazepam: A benzodiazepine derivative with anxiolytic properties.
Uniqueness
7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chloro and methylbenzyl substituents contribute to its unique properties compared to other benzothiazepines.
Biological Activity
7-Chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology. Its structure suggests possible interactions with various receptors in the central nervous system (CNS), making it a candidate for studies related to cognitive enhancement and therapeutic applications.
- Molecular Formula : C17H16ClNOS
- Molecular Weight : 317.84 g/mol
- CAS Number : 303987-50-0
Research indicates that compounds within the benzothiazepine class can act as positive allosteric modulators of neurotransmitter receptors, particularly the AMPA receptors involved in synaptic transmission and plasticity. This modulation can enhance cognitive functions without the excitotoxic side effects typically associated with direct agonists of these receptors .
Neuropharmacological Effects
- Cognitive Enhancement : Studies have shown that benzothiazepine derivatives can improve cognitive functions by modulating AMPA receptor activity. For instance, compounds similar to this compound have been reported to increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, which is crucial for learning and memory processes .
- Metabolic Stability : Research on related compounds has demonstrated that their metabolites retain pharmacological activity while exhibiting enhanced stability. For example, a study found that a metabolite of a similar benzothiazepine derivative maintained cognitive-enhancing properties while showing improved pharmacokinetic profiles compared to its parent compound .
- Neuroprotective Properties : The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or conditions characterized by cognitive decline.
Case Studies and Research Findings
Several studies have explored the biological activities associated with benzothiazepine derivatives:
Q & A
Q. How to address conflicting reports on its antitumor vs. neuroprotective effects?
- Methodological Answer : Context-dependent activity may arise from concentration thresholds (e.g., pro-apoptotic at high doses vs. antioxidative at low doses). Dual-model studies (e.g., HeLa cells and primary neurons) under identical conditions clarify dose-response relationships. Mechanistic follow-ups (e.g., ROS assays or caspase-3 activation) validate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
